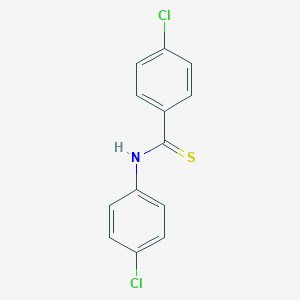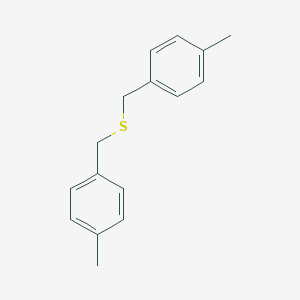![molecular formula C17H17N3 B188848 4-[(4-Butylphenyl)diazenyl]benzonitrile CAS No. 59741-48-9](/img/structure/B188848.png)
4-[(4-Butylphenyl)diazenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Butylphenyl)diazenyl]benzonitrile, also known as BB-94, is a synthetic compound that belongs to the family of diazenylbenzonitriles. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation. BB-94 has been extensively studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
4-[(4-Butylphenyl)diazenyl]benzonitrile inhibits the activity of MMPs by binding to the catalytic site of the enzyme and preventing the cleavage of ECM proteins. MMPs are zinc-dependent proteases that require a conserved sequence motif (HEXXHXXGXXH) for catalytic activity. 4-[(4-Butylphenyl)diazenyl]benzonitrile binds to the zinc ion in the catalytic site of MMPs and blocks the access of substrates to the active site. This results in the inhibition of MMP activity and the prevention of ECM degradation.
Effets Biochimiques Et Physiologiques
4-[(4-Butylphenyl)diazenyl]benzonitrile has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit tumor cell invasion and metastasis by blocking the activity of MMPs. 4-[(4-Butylphenyl)diazenyl]benzonitrile has also been shown to reduce inflammation and tissue damage in animal models of arthritis and colitis. In addition, 4-[(4-Butylphenyl)diazenyl]benzonitrile has been shown to promote wound healing and tissue regeneration by modulating the activity of MMPs and other proteases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-Butylphenyl)diazenyl]benzonitrile has several advantages as a research tool. It is a potent and selective inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various biological processes. 4-[(4-Butylphenyl)diazenyl]benzonitrile is also relatively stable and can be easily synthesized and purified. However, 4-[(4-Butylphenyl)diazenyl]benzonitrile has some limitations as a research tool. It is a non-specific inhibitor of MMPs and can also inhibit the activity of other zinc-dependent proteases. In addition, 4-[(4-Butylphenyl)diazenyl]benzonitrile has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[(4-Butylphenyl)diazenyl]benzonitrile and its potential therapeutic applications. One direction is the development of more selective MMP inhibitors that target specific MMP isoforms and have fewer off-target effects. Another direction is the investigation of the role of MMPs in other diseases, such as neurological disorders and cardiovascular diseases. Finally, the development of new delivery systems for MMP inhibitors, such as nanoparticles and liposomes, could improve their efficacy and reduce their toxicity.
Méthodes De Synthèse
4-[(4-Butylphenyl)diazenyl]benzonitrile can be synthesized by the reaction of 4-aminobenzonitrile with 4-butylphenyldiazonium chloride in the presence of a reducing agent such as sodium sulfite or sodium thiosulfate. The reaction yields a red-orange crystalline solid, which can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Applications De Recherche Scientifique
4-[(4-Butylphenyl)diazenyl]benzonitrile has been widely used in scientific research to investigate the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. 4-[(4-Butylphenyl)diazenyl]benzonitrile has been used to study the role of MMPs in cancer metastasis, angiogenesis, inflammation, and tissue remodeling. It has also been used to develop new therapeutic strategies for cancer and other diseases.
Propriétés
Numéro CAS |
59741-48-9 |
|---|---|
Nom du produit |
4-[(4-Butylphenyl)diazenyl]benzonitrile |
Formule moléculaire |
C17H17N3 |
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
4-[(4-butylphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C17H17N3/c1-2-3-4-14-5-9-16(10-6-14)19-20-17-11-7-15(13-18)8-12-17/h5-12H,2-4H2,1H3 |
Clé InChI |
XZTJVKGTZOQOKM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



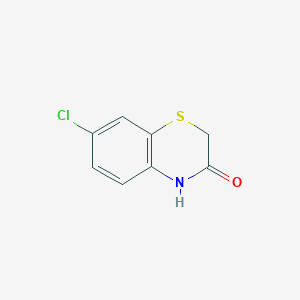
![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
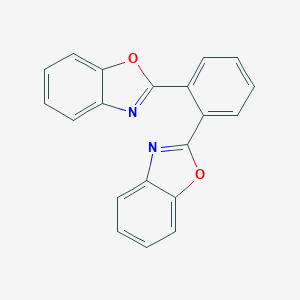
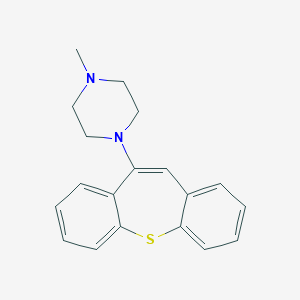
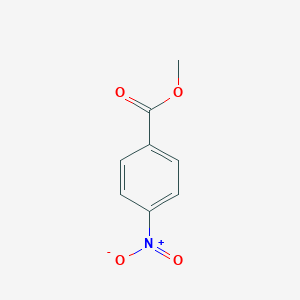
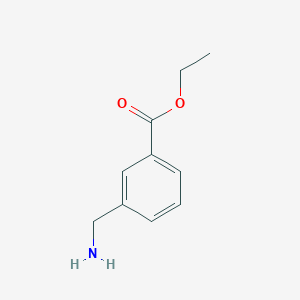

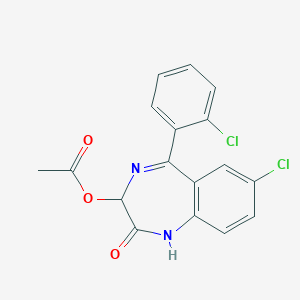

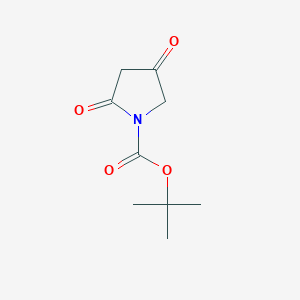
![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
